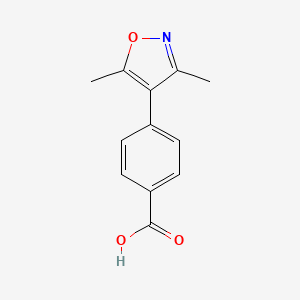

4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

Description

BenchChem offers high-quality 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-11(8(2)16-13-7)9-3-5-10(6-4-9)12(14)15/h3-6H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLMOSFOLPYNIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571907 |

Source

|

| Record name | 4-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212515-76-9 |

Source

|

| Record name | 4-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid: A Core Scaffold for Epigenetic Drug Discovery

Introduction: The Emergence of a Privileged Scaffold in Epigenetic Modulation

In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid has emerged as a significant player in this arena, particularly in the burgeoning field of epigenetics. This technical guide provides an in-depth analysis of the fundamental properties, synthesis, and application of this compound, with a particular focus on its role as a foundational building block for the development of potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, most notably BRD4.

For researchers and drug development professionals, understanding the core characteristics of this scaffold is paramount. Its synthetic accessibility, coupled with the unique electronic and steric properties of the 3,5-dimethylisoxazole moiety, makes it an attractive starting point for the design of novel therapeutics targeting diseases ranging from cancer to inflammation. This guide will delve into the practical aspects of working with this compound, offering field-proven insights into its synthesis, characterization, and deployment in relevant biological assays.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is the bedrock of its successful application in research and development. The properties of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid are summarized below. It is important to note that while some of these properties are experimentally determined and reported by commercial suppliers, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 212515-76-9 | [1] |

| Predicted Boiling Point | 374.0 ± 42.0 °C | [2] |

| Predicted Density | 1.235 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 3.94 ± 0.10 | [2] |

| Predicted XlogP | 2.3 | [3] |

Synthesis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

The synthesis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of carbon-carbon bonds, in this case, between the isoxazole and benzoic acid moieties. The following protocol is a validated approach based on established methodologies for similar biaryl syntheses.

Proposed Synthetic Workflow

Caption: Proposed Suzuki-Miyaura coupling and subsequent hydrolysis for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling to Synthesize Methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3,5-dimethylisoxazole (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate.

Step 2: Hydrolysis to 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

-

Dissolve the methyl ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-polar impurities.

-

Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1 M HCl).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid as a white to off-white solid.

Spectroscopic Characterization

While experimental spectral data for 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is not widely available in the public domain, its structure allows for the prediction of key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~8.1 | d | 2H | Protons ortho to COOH |

| Aromatic Protons | ~7.5 | d | 2H | Protons meta to COOH |

| Methyl Protons | ~2.4 | s | 3H | Isoxazole methyl |

| Methyl Protons | ~2.2 | s | 3H | Isoxazole methyl |

| Carboxylic Acid Proton | >10 | br s | 1H | COOH |

| Predicted ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carboxylic Carbonyl | ~167 | COOH |

| Aromatic Carbons | ~128-145 | Phenyl ring carbons |

| Isoxazole Carbons | ~110, 160, 168 | C4, C3, and C5 of isoxazole |

| Methyl Carbons | ~10-12 | Isoxazole methyls |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 3300 to 2500 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group.

-

C-H Stretch (Aromatic and Alkyl): Peaks around 3100-3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1720-1680 cm⁻¹.

-

C=C Stretch (Aromatic): Several peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.

Mass Spectrometry

Predicted mass spectral data for 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is available from PubChem[3].

| Adduct | Predicted m/z |

| [M+H]⁺ | 218.08118 |

| [M+Na]⁺ | 240.06312 |

| [M-H]⁻ | 216.06662 |

Solubility Profile

The solubility of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is dictated by the interplay between its nonpolar aromatic and isoxazole rings and its polar carboxylic acid group.

-

Aqueous Solubility: The compound is expected to have low solubility in neutral and acidic aqueous solutions. However, its solubility will significantly increase in basic solutions due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.

-

Organic Solvents: It is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like methanol and ethanol. Its solubility in nonpolar solvents such as hexanes is expected to be poor.

Protocol for Solubility Determination

-

Prepare a saturated solution of the compound in the solvent of interest by adding an excess of the solid to a known volume of the solvent in a sealed vial.

-

Equilibrate the solution by shaking or rotating at a constant temperature for at least 24 hours to ensure equilibrium is reached.

-

Centrifuge the solution to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Determine the concentration of the compound in the diluted solution using a calibrated analytical method such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculate the original concentration in the saturated solution to determine the solubility.

Application in Drug Discovery: A Scaffold for BRD4 Inhibition

The 3,5-dimethylisoxazole moiety has been identified as an effective bioisostere for acetylated lysine, the natural ligand for bromodomains. This makes 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid a valuable scaffold for the design of inhibitors targeting bromodomain-containing proteins, particularly BRD4.

Mechanism of BRD4 Inhibition

BRD4 plays a critical role in the regulation of gene transcription by recognizing and binding to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of the transcriptional machinery to promoters and enhancers of key oncogenes, such as c-Myc.

Derivatives of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid are designed to occupy the acetyl-lysine binding pocket of BRD4. The 3,5-dimethylisoxazole core mimics the key interactions of acetylated lysine, effectively competing with its natural binding partner and thereby displacing BRD4 from chromatin. This leads to the downregulation of BRD4-dependent gene expression and can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified binding model of a 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid-based inhibitor within the BRD4 bromodomain.

Experimental Protocol: In Vitro BRD4 Inhibition Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a robust, bead-based assay for studying biomolecular interactions and is well-suited for screening for BRD4 inhibitors.

Materials:

-

Recombinant GST-tagged BRD4 (BD1)

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated Donor beads

-

Glutathione-coated Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplate

-

AlphaScreen-capable plate reader

Procedure:

-

Prepare serial dilutions of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid (or its derivatives) in assay buffer containing a constant, low percentage of DMSO.

-

In a 384-well plate, add the test compound dilutions. Include positive controls (a known BRD4 inhibitor like JQ1) and negative controls (DMSO vehicle).

-

Add a solution of GST-tagged BRD4(BD1) to all wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Add the biotinylated histone H4 peptide to all wells and incubate for a further 30-60 minutes at room temperature.

-

In a separate tube, prepare a mixture of Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads in assay buffer. Add this bead mixture to all wells.

-

Incubate the plate in the dark at room temperature for 60-90 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

Data Analysis:

The AlphaScreen signal will decrease as the test compound inhibits the interaction between BRD4 and the histone peptide. The data is typically plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. A non-linear regression analysis is then used to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the BRD4-histone interaction by 50%.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid.

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation. |

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Store at room temperature.[1]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. [Link]

-

Filippakopoulos, P., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 55(22), 9427–9438. [Link]

-

PubChem. (n.d.). 4-(3,5-dimethylisoxazol-4-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link][3]

-

BPS Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Ge, W., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. ChemMedChem, 13(13), 1335-1343. [Link]

-

Duan, Y., et al. (2022). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry, 10, 988588. [Link][4]

Sources

- 1. 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid | 212515-76-9 [sigmaaldrich.com]

- 2. 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid | 212515-76-9 [amp.chemicalbook.com]

- 3. PubChemLite - 4-(3,5-dimethylisoxazol-4-yl)benzoic acid (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 4. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile platform for drug design. 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid, identified by its CAS number 212515-76-9 , has solidified its position as one such critical building block.[1] This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and its pivotal role in the development of next-generation therapeutics, with a particular focus on its incorporation into potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4.

The intrinsic chemical features of this molecule—a rigid, heteroaromatic isoxazole ring coupled to a functionalized benzoic acid moiety—provide an ideal framework for generating libraries of compounds with diverse pharmacological activities. Its utility is most prominently demonstrated in the design of small molecules targeting epigenetic regulators, a frontier in cancer therapy.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is essential for its effective utilization in synthesis and drug design. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 212515-76-9 | |

| Molecular Formula | C₁₂H₁₁NO₃ | |

| Molecular Weight | 217.22 g/mol | |

| Appearance | White to off-white solid | |

| Predicted XlogP | 2.3 | |

| Predicted Boiling Point | 374.0 ± 42.0 °C | |

| Predicted Density | 1.235 ± 0.06 g/cm³ | |

| Predicted pKa | 3.94 ± 0.10 | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. |

Synthesis Protocol: A Palladium-Catalyzed Approach

The synthesis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is most efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the crucial carbon-carbon bond between the isoxazole and the phenyl ring, a widely adopted strategy in the synthesis of biaryl compounds.[3][4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative synthesis based on established principles of Suzuki-Miyaura cross-coupling.

Materials:

-

4-Bromo-3,5-dimethylisoxazole

-

4-(Methoxycarbonyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromo-3,5-dimethylisoxazole (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by a small amount of water.

-

Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, and maintain this atmosphere throughout the reaction.

-

Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate.

-

Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of sodium hydroxide (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidification and Extraction: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of 2-3 with 1M hydrochloric acid. The product will precipitate as a solid. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a common and effective catalytic system for Suzuki-Miyaura reactions, facilitating the oxidative addition and reductive elimination steps.

-

Base: Potassium carbonate is crucial for the transmetalation step, activating the boronic acid.

-

Solvent System: The mixture of toluene, ethanol, and water provides a suitable medium for dissolving the reactants and the catalyst system, promoting an efficient reaction.

-

Inert Atmosphere: Prevents the oxidation and degradation of the palladium catalyst, ensuring its activity throughout the reaction.

-

Hydrolysis: The final step converts the methyl ester to the desired carboxylic acid, which is often the required functional group for further derivatization in drug synthesis.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis of the target compound.

Application in Drug Discovery: A Scaffold for BRD4 Inhibition

The primary significance of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid in contemporary drug discovery lies in its use as a core fragment for the development of BRD4 inhibitors.[2] BRD4 is a member of the BET family of proteins that play a critical role in the regulation of gene transcription. Dysregulation of BRD4 activity is implicated in the pathogenesis of various cancers and inflammatory diseases.

The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine mimetic, effectively binding to the acetyl-lysine binding pocket of the bromodomain.[6] The benzoic acid portion serves as a versatile handle for chemical modification, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Signaling Pathway and Mechanism of Action

Derivatives of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid, as BRD4 inhibitors, function by competitively binding to the bromodomains of BRD4, thereby displacing it from chromatin. This prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes, such as c-MYC. The downstream effects include the induction of cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the BRD4 signaling pathway.

Conclusion and Future Perspectives

4-(3,5-Dimethylisoxazol-4-yl)benzoic acid has proven to be a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via robust cross-coupling methodologies, combined with its ideal structural features for targeting bromodomains, has cemented its importance in the development of epigenetic modulators. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel therapeutics for cancer and other diseases driven by transcriptional dysregulation. As our understanding of the "histone code" and its readers deepens, the strategic application of such privileged scaffolds will undoubtedly accelerate the journey from target validation to clinical candidates.

References

-

PubChem. 4-(3,5-dimethylisoxazol-4-yl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046. [Link]

-

MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

-

Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. [Link]

-

Royal Society of Chemistry. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

-

Royal Society of Chemistry. Supramolecular catalysis of Suzuki-Miyaura coupling reaction in aqueous media. [Link]

-

MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

-

PubMed. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. [Link]

-

ResearchGate. Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]

-

Royal Society of Chemistry. Palladacycle-catalyzed Suzuki-Miyaura reaction of aryl/heteroaryl halides with MIDA boronates in EtOH/H2O or H2O. [Link]

-

Hewings, D. S., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 55(21), 9393-9402. [Link]

-

PubMed. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. [Link]

- Google Patents. Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.

-

PubMed. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. [Link]

-

ResearchGate. Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. [Link]

-

PubMed. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. [Link]

-

Semantic Scholar. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. [Link]

-

Wang, L., et al. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry, 11, 1249533. [Link]

-

Comptes Rendus Chimie. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. [Link]

-

PubMed. Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. [Link]

-

PubMed. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). [Link]

Sources

- 1. PubChemLite - 4-(3,5-dimethylisoxazol-4-yl)benzoic acid (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 2. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

"4-(3,5-Dimethylisoxazol-4-yl)benzoic acid" solubility data

An In-Depth Technical Guide to the Solubility Assessment of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Development

4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is a heterocyclic compound that has garnered interest within the pharmaceutical industry, notably as a key structural component in the development of potent bromodomain and extra-terminal domain (BRD4) inhibitors for anti-cancer therapies[1]. The journey of a promising molecule like this from the laboratory to a viable therapeutic is fraught with challenges, one of the most fundamental being its solubility. Aqueous solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, profoundly impacting its bioavailability and overall efficacy[2][3][4].

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely an academic exercise but a cornerstone of successful preclinical and clinical development. Poor solubility can lead to erratic absorption, insufficient therapeutic exposure, and ultimately, the failure of an otherwise potent drug candidate[3][5]. This guide provides an in-depth technical overview of the principles and methodologies for accurately determining the solubility of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid, empowering researchers to make informed decisions throughout the drug discovery and development pipeline.

Theoretical Framework: Understanding Solubility Equilibria

The solubility of a compound is defined as the maximum concentration that can be achieved in a particular solvent at a given temperature and pressure. For a solid compound like 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid, this equilibrium is established between the solid state and the dissolved state. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.

Thermodynamic vs. Kinetic Solubility

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a solvent. This is a fundamental physicochemical property and is typically determined using methods that allow sufficient time for the system to reach equilibrium, such as the shake-flask method[6][7][8]. Thermodynamic solubility data is vital for late-stage drug development, informing formulation strategies and providing a baseline for biopharmaceutical classification[4].

Kinetic solubility , on the other hand, is a measure of the concentration of a compound that can be maintained in solution under specific, non-equilibrium conditions. It is often determined by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer[5][9]. The point at which the compound precipitates is its kinetic solubility. This high-throughput screening method is invaluable in the early stages of drug discovery for ranking and prioritizing compounds[4][5]. It's important to note that kinetic solubility values are often higher than thermodynamic solubility values because they may represent the solubility of a metastable or amorphous form of the compound[6].

The choice between measuring thermodynamic or kinetic solubility depends on the stage of drug development and the intended application of the data.

Caption: Decision workflow for selecting solubility assays in drug development.

Experimental Determination of Solubility

A robust and reliable determination of solubility requires careful experimental design and execution. The following section details the gold-standard shake-flask method for thermodynamic solubility and a common high-throughput method for kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility[7][10]. It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Protocol: Shake-Flask Solubility of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

1. Materials and Reagents:

-

4-(3,5-Dimethylisoxazol-4-yl)benzoic acid (solid, high purity)

-

Solvents of interest (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers, purified water, relevant organic solvents)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

-

Analytical balance

-

pH meter

2. Procedure:

-

Preparation: Add an excess amount of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid to a series of glass vials. The excess solid is crucial to ensure saturation is reached[7][11].

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM)[11]. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached[11].

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the aliquot through a 0.22 µm syringe filter[11].

-

Dilution: Immediately dilute the filtered sample with a suitable solvent to prevent precipitation.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV method. A calibration curve of the compound in the same solvent system should be prepared for accurate quantification[7].

-

pH Measurement: For buffered solutions, measure the final pH of the saturated solution to ensure it has not shifted significantly[7].

3. Data Analysis:

-

Calculate the solubility in mg/mL or µg/mL from the measured concentration and the dilution factor.

-

Perform the experiment in triplicate to ensure reproducibility.

-

The solid residue can be analyzed by techniques like polarized light microscopy or X-ray powder diffraction (XRPD) to confirm the crystalline form[6].

Kinetic Solubility Assay

Kinetic solubility assays are designed for higher throughput and are particularly useful in early drug discovery for screening large numbers of compounds[4][5].

Protocol: High-Throughput Kinetic Solubility

1. Materials and Reagents:

-

4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffers (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates (filter plates and analysis plates)

-

Plate shaker

-

Plate reader (UV-Vis or nephelometer) or LC-MS system

2. Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid in DMSO (e.g., 10-20 mM)[9].

-

Serial Dilution: Serially dilute the DMSO stock solution in a 96-well plate.

-

Addition to Buffer: Transfer a small volume of each DMSO solution to a 96-well filter plate containing the aqueous buffer[9].

-

Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature[5][9].

-

Precipitate Removal: Separate the precipitated compound from the solution by filtration or centrifugation.

-

Analysis: Determine the concentration of the compound remaining in the filtrate using a suitable analytical method like UV-Vis spectroscopy, nephelometry (light scattering), or LC-MS/MS[5][9].

3. Data Interpretation:

-

The kinetic solubility is the highest concentration at which the compound remains in solution without precipitating.

-

This method provides a rapid assessment of solubility but may not reflect the true thermodynamic equilibrium[6].

Caption: Comparison of thermodynamic and kinetic solubility workflows.

Data Presentation and Interpretation

The solubility data for 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison across different conditions.

Table 1: Hypothetical Thermodynamic Solubility Data for 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid at 25°C

| Solvent/Buffer | pH | Solubility (µg/mL) | Standard Deviation |

| Purified Water | ~4.5 (unbuffered) | 50 | ± 5 |

| 0.1 M HCl | 1.2 | 10 | ± 2 |

| Acetate Buffer | 4.5 | 45 | ± 4 |

| Phosphate Buffer | 6.8 | 250 | ± 20 |

| Phosphate Buffer | 7.4 | 400 | ± 35 |

| Ethanol | N/A | >1000 | - |

| DMSO | N/A | >2000 | - |

As 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is an acidic compound, its solubility is expected to increase with increasing pH as the carboxylic acid group deprotonates to the more soluble carboxylate form. This pH-dependent solubility is a critical factor for predicting its absorption in the gastrointestinal tract[3].

In Silico Solubility Prediction

In addition to experimental determination, in silico models can provide rapid, early-stage predictions of aqueous solubility[2][12]. These computational tools use the molecular structure to estimate solubility based on various physicochemical properties. While these predictions are not a substitute for experimental data, they can be valuable for prioritizing compounds for synthesis and testing[2][13]. Several machine learning-based models and software packages are available for this purpose[13][14][15].

Conclusion

The solubility of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is a fundamental property that must be thoroughly characterized to support its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for its solubility assessment. By employing robust techniques like the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can generate the critical data needed to guide formulation development, predict in vivo performance, and ultimately, increase the probability of success for this promising compound.

References

- Title: Kinetic versus thermodynamic solubility temptations and risks Source: Ovid URL

- Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL

- Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)

-

Title: How do you perform the shake flask method to determine solubility? Source: Quora URL: [Link]

-

Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

-

Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

-

Title: Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery Source: arXiv URL: [Link]

-

Title: Predicting Solubility Source: Rowan Scientific URL: [Link]

-

Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

-

Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic Source: Sygnature Discovery URL: [Link]

-

Title: Predictive Tools and in Silico Approaches used in Solubility and Dissolution Studies Source: ResearchGate URL: [Link]

-

Title: List of Popular Software Packages for Solubility Prediction Source: ResearchGate URL: [Link]

-

Title: ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

- 1. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery | bioRxiv [biorxiv.org]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. enamine.net [enamine.net]

- 6. ovid.com [ovid.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. Predicting Solubility | Rowan [rowansci.com]

- 14. researchgate.net [researchgate.net]

- 15. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectroscopic data, outlines robust experimental protocols, and provides insights into the structural elucidation of this molecule.

Introduction to 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is a bifunctional organic molecule incorporating a benzoic acid moiety and a disubstituted isoxazole ring. Its chemical structure, presented in Figure 1, suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of both a carboxylic acid group, a common pharmacophore, and a stable heterocyclic ring system makes it a compound of interest for the synthesis of novel therapeutic agents and functional materials.[1][2]

Molecular Formula: C₁₂H₁₁NO₃[3] Molecular Weight: 217.22 g/mol [3] CAS Number: 212515-76-9[3]

Figure 1: Chemical Structure of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

The accurate characterization of this molecule is paramount for its application in any field. High-resolution mass spectrometry (HRMS) and NMR spectroscopy are indispensable tools for confirming its identity and purity.

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid, electrospray ionization (ESI) is the preferred method due to the presence of the ionizable carboxylic acid group.

Predicted Mass Spectrometry Data

The predicted monoisotopic mass of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is 217.0739 Da.[4] In a typical ESI-MS experiment, the compound is expected to be observed as various adducts. The most common adducts and their predicted m/z values are summarized in Table 1.

| Adduct | Predicted m/z |

| [M+H]⁺ | 218.0812 |

| [M+Na]⁺ | 240.0631 |

| [M+K]⁺ | 256.0371 |

| [M-H]⁻ | 216.0666 |

| Table 1: Predicted m/z values for common adducts of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid. [4] |

Experimental Protocol for Mass Spectrometry

A robust protocol for acquiring high-resolution mass spectra is crucial for unambiguous molecular formula confirmation.

Instrumentation:

-

A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

ESI-MS Parameters:

-

Ionization Mode: Positive and negative ion modes should be run to observe both protonated and deprotonated molecules.

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (1:1) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Flow Rate: 0.2-0.5 mL/min.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Temperature: 250-350 °C.

-

Drying Gas Flow: 5-10 L/min.

The logical workflow for this analysis is depicted in the following diagram:

Caption: Workflow for HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, enabling the elucidation of its precise structure. Due to the unavailability of experimental spectra in the public domain, this guide presents predicted ¹H and ¹³C NMR data.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is expected to show distinct signals for the aromatic protons of the benzoic acid ring and the methyl groups of the isoxazole ring. The predicted chemical shifts are summarized in Table 2.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic (H-2, H-6) | 8.1 - 8.3 | Doublet | 2H |

| Aromatic (H-3, H-5) | 7.4 - 7.6 | Doublet | 2H |

| Isoxazole Methyl (C3-CH₃) | 2.4 - 2.6 | Singlet | 3H |

| Isoxazole Methyl (C5-CH₃) | 2.2 - 2.4 | Singlet | 3H |

| Table 2: Predicted ¹H NMR chemical shifts for 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid. |

Interpretation:

-

The carboxylic acid proton is expected to be a broad singlet in the downfield region (12.0 - 13.0 ppm). Its broadness is due to hydrogen bonding and exchange with residual water in the solvent.

-

The aromatic protons on the benzoic acid ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group (H-2, H-6) will be deshielded and appear at a higher chemical shift compared to the protons meta to the carboxylic acid group (H-3, H-5).

-

The two methyl groups on the isoxazole ring are in different chemical environments and are therefore expected to appear as two distinct singlets.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 3.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 170 |

| Isoxazole (C3) | 160 - 165 |

| Isoxazole (C5) | 168 - 173 |

| Aromatic (C1) | 130 - 135 |

| Aromatic (C4) | 140 - 145 |

| Aromatic (C2, C6) | 128 - 132 |

| Aromatic (C3, C5) | 125 - 129 |

| Isoxazole (C4) | 110 - 115 |

| Isoxazole Methyl (C3-CH₃) | 10 - 15 |

| Isoxazole Methyl (C5-CH₃) | 10 - 15 |

| Table 3: Predicted ¹³C NMR chemical shifts for 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid. |

Interpretation:

-

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

-

The quaternary carbons of the isoxazole and benzoic acid rings will have distinct chemical shifts.

-

The symmetry of the benzoic acid ring will result in two signals for the four aromatic CH carbons.

-

The two methyl carbons on the isoxazole ring are expected to have similar but distinct chemical shifts.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural confirmation.

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Filter the solution into a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

The workflow for NMR analysis is illustrated below:

Caption: Workflow for NMR analysis.

Conclusion

The combined application of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive and unambiguous characterization of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid. The predicted mass spectral data allows for the confirmation of its elemental composition, while the predicted ¹H and ¹³C NMR spectra provide a detailed map of its molecular structure. The experimental protocols outlined in this guide offer a robust framework for obtaining high-quality data for this and similar compounds, which is a critical step in any research or development endeavor.

References

-

PubChem. 4-(3,5-dimethylisoxazol-4-yl)benzoic acid. [Link]

-

PubChemLite. 4-(3,5-dimethylisoxazol-4-yl)benzoic acid. [Link]

- Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-15.

- Al-Jumaili, M. A. S., et al. (2020). Synthesis and liquid crystalline properties of new triazine-basedπ-conjugated macromolecules with chiral side groups. Liquid Crystals, 47(14-15), 2133-2143.

- Li, J., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(7), 1800057.

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

- Kowalczyk-Dworak, D., Kwit, M., & Albrecht, Ł. (2019). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 84(24), 16167-16177.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid: A Methodological Framework for Pharmaceutical Scientists

Abstract

The three-dimensional arrangement of atoms in a crystalline solid is a critical determinant of its physicochemical properties, profoundly impacting its performance as an active pharmaceutical ingredient (API).[1][2][3] This guide provides a comprehensive, technically-grounded framework for the crystal structure analysis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid, a molecule of interest in medicinal chemistry. While a definitive published crystal structure for this specific compound is not yet available in open literature, this document will serve as a detailed roadmap for researchers and drug development professionals. It will cover the essential stages of such an analysis, from synthesis and single-crystal growth to X-ray diffraction, data interpretation, and the significance of the resulting structural insights. By leveraging established principles and methodologies from analogous benzoic acid and isoxazole derivatives, this guide aims to equip scientists with the expertise to elucidate and understand the solid-state architecture of this and similar molecules.

Introduction: The Imperative of Solid-State Characterization

In modern drug development, understanding the solid form of an API is not merely an academic exercise but a regulatory and commercial necessity.[1][2] The crystalline form of a drug can influence its solubility, dissolution rate, stability, and bioavailability—properties that are intrinsically linked to its therapeutic efficacy and safety profile.[2][3] X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional structure of a molecule in the solid state, providing atomic-level resolution of its conformation and the intricate network of intermolecular interactions that govern the crystal lattice.[4][5]

The title compound, 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid (Figure 1), integrates two key pharmacophoric fragments: a benzoic acid moiety, known for its ability to form robust hydrogen-bonded dimers, and a 3,5-dimethylisoxazole ring, which has been explored as a versatile scaffold in the design of various therapeutic agents, including potent BRD4 inhibitors.[6][7] The analysis of its crystal structure is therefore crucial for understanding how these fragments cooperate in the solid state, which can inform strategies for formulation, polymorph screening, and the design of co-crystals with tailored properties.[3]

Experimental Workflow: From Powder to Structure

The journey to elucidating a crystal structure is a multi-step process that demands precision and a deep understanding of the principles of crystallization and diffraction.

Synthesis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid

While various synthetic routes can be envisioned, a common approach involves a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. This would typically involve the coupling of (3,5-dimethylisoxazol-4-yl)boronic acid with a suitable 4-halobenzoic acid derivative (e.g., methyl 4-bromobenzoate), followed by hydrolysis of the ester to yield the desired carboxylic acid.

Protocol 1: Illustrative Synthesis via Suzuki Coupling

-

Coupling Reaction: To a degassed solution of methyl 4-bromobenzoate (1.0 eq), (3,5-dimethylisoxazol-4-yl)boronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(OAc)₂ with a phosphine ligand like RuPhos in a solvent system like ethanol/water, add an inorganic base (e.g., Na₂CO₃, 2.0 eq).[8]

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a suitable temperature (e.g., 85°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude methyl ester intermediate by flash column chromatography.

-

Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of a base like lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete.[8]

-

Acidify the reaction mixture to a pH of ~2 with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid.

The Art and Science of Single-Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[9] The goal is to induce slow crystallization from a supersaturated solution, allowing for the ordered arrangement of molecules into a well-defined lattice. The purity of the compound is paramount; impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[10]

Table 1: Common Crystallization Techniques for Organic Molecules

| Method | Principle | Suitable For |

| Slow Evaporation | The concentration of the solute gradually increases as the solvent evaporates, leading to supersaturation and crystal growth.[10][11] | Compounds that are stable at ambient conditions. |

| Slow Cooling | A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[11][12] | Compounds with moderate temperature-dependent solubility. |

| Vapor Diffusion | An anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, causing it to precipitate and form crystals.[10] | Small quantities of material; highly successful for many organic compounds. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[11] | Can yield high-quality crystals but requires careful setup. |

Protocol 2: General Procedure for Crystal Growth Trials

-

Solvent Screening: Test the solubility of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Trial Setup (Vapor Diffusion):

-

Dissolve 5-10 mg of the purified compound in a minimal amount of a good solvent (e.g., methanol) in a small, open vial.

-

Place this inner vial inside a larger, sealed vial or beaker containing a few milliliters of an anti-solvent (e.g., diethyl ether or hexane).[10]

-

Seal the outer container and leave it undisturbed in a vibration-free location.

-

-

Observation: Monitor the vials over several days to weeks. The formation of clear, well-defined crystals with sharp edges is desired.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The instrument rotates the crystal while bombarding it with monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.

The positions and intensities of these reflections contain the information required to determine the size and shape of the unit cell (the basic repeating block of the crystal) and the arrangement of atoms within it.[4]

Data Analysis and Structure Refinement

The raw diffraction data is processed to yield a set of crystallographic parameters. For a molecule like 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid, one would anticipate a structure within a common crystal system such as monoclinic or orthorhombic.

Table 2: Key Crystallographic Parameters and Their Significance

| Parameter | Description |

| Crystal System | One of the seven crystal systems (e.g., triclinic, monoclinic, orthorhombic) describing the symmetry of the unit cell. |

| Space Group | Describes the symmetry elements within the unit cell (e.g., P2₁/c is a common space group for organic molecules). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell edges and the angles between them. |

| Z | The number of molecules in the unit cell. |

| R-factor (R₁) | A measure of the agreement between the calculated and observed structure factors. A value below 5% (0.05) is generally considered excellent for small molecules. |

The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles. This data allows for a detailed analysis of the molecule's conformation and its interactions with neighboring molecules.

Structural Insights and Discussion: A Hypothetical Analysis

Based on the known chemistry of benzoic acids and related heterocyclic systems, we can predict the key structural features that a crystal structure analysis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid would likely reveal.

The Carboxylic Acid Dimer: A Ubiquitous Supramolecular Synthon

The most anticipated feature is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.[13] This is a highly stable and common arrangement for carboxylic acids in the solid state.

Caption: Expected hydrogen-bonded carboxylic acid dimer.

Intermolecular Interactions and Crystal Packing

Beyond the primary dimer formation, the overall crystal packing would be dictated by weaker, non-covalent interactions such as C-H···O, C-H···N, and π-π stacking interactions involving the phenyl and isoxazole rings. The planarity of the isoxazole and phenyl rings, and the dihedral angle between them, would be a key conformational parameter. Analysis of these interactions is crucial for understanding the stability of the crystal lattice.

Caption: Workflow for Crystal Structure Determination.

Conclusion and Future Directions

This guide has outlined a robust, field-proven methodology for the comprehensive crystal structure analysis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid. By following these protocols, from rational synthesis and meticulous crystallization to rigorous data analysis, researchers can obtain a definitive picture of its solid-state architecture. The resulting structural data—including bond lengths, conformation, and intermolecular packing—is invaluable. It provides a foundation for understanding the material's properties, aids in polymorph and salt screening, and offers critical insights that can accelerate the journey of a promising molecule from the laboratory to the clinic. The elucidation and deposition of this crystal structure to a public repository like the Cambridge Structural Database (CSD) would be a valuable contribution to the scientific community.[14][15]

References

-

Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Cryst., A79, a117. Available at: [Link]

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]

-

Dinger, M. Crystal Growing Tips. University of Florida, The Center for Xray Crystallography. Available at: [Link]

-

Verma, A., et al. (2020). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available at: [Link]

-

Jiang, L., et al. (2012). Single-crystal growth of organic semiconductors. MRS Bulletin, 37(8), 701-711. Available at: [Link]

-

Karle, I. L. (2002). The role of crystallography in drug design. Chirality, 14(2-3), 221-225. Available at: [Link]

-

Jones, A. O. F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2274-2290. Available at: [Link]

-

Organic Chemistry (2020). How to Grow Single Crystals. YouTube. Available at: [Link]

-

Braga, D., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Molecules, 27(16), 5226. Available at: [Link]

-

Braga, D., et al. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. Available at: [Link]

-

Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics, 61(9), 743-755. Available at: [Link]

-

ResearchGate. X‐ray diffraction (XRD) for (a) observed phases before and after the... Available at: [Link]

-

Du, D., et al. (2024). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry, 12, 1359850. Available at: [Link]

-

Feld, R., et al. (1981). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Zeitschrift für Kristallographie - Crystalline Materials, 157(3-4), 215-231. Available at: [Link]

-

Kant, R., et al. (2005). Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. ResearchGate. Available at: [Link]

-

PubChemLite. 4-(3,5-dimethylisoxazol-4-yl)benzoic acid. Available at: [Link]

-

Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. Available at: [Link]

-

Zhang, J., et al. (2024). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

ResearchGate. Intermolecular interactions of two molecules of (a) /4a/, (b) /5a. Available at: [Link]

-

Parra, A., et al. (2019). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 84(21), 14035-14046. Available at: [Link]

-

Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217-3227. Available at: [Link]

-

Zhao, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800085. Available at: [Link]

-

Hoffman Fine Chemicals. CAS 379250-83-6 | 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid. Available at: [Link]

-

ResearchGate. Selected intermolecular contacts in the benzoic acid crystal... Available at: [Link]

-

Chemistry LibreTexts. (2019). 2.12: Intermolecular Forces. Available at: [Link]

-

PubChem. 4-(Dimethylamino)benzoic acid. Available at: [Link]

-

CCDC. Structural Chemistry Data, Software, and Insights. Available at: [Link]

-

PubChem. 3-(4,5-Dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid. Available at: [Link]

-

PubChem. 4-(3,5-Dimethylanilino)benzoic acid. Available at: [Link]

-

CCDC. The Largest Curated Crystal Structure Database. Available at: [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. zienjournals.com [zienjournals.com]

- 5. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. How To [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid: A Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-(3,5-dimethylisoxazol-4-yl)benzoic acid, a heterocyclic building block of significant interest in contemporary drug discovery. We will delve into its synthesis, physicochemical properties, and its increasingly prominent role as a privileged scaffold in the design of targeted therapeutics, particularly in oncology.

Introduction: The Emergence of a Key Pharmacophore

4-(3,5-Dimethylisoxazol-4-yl)benzoic acid has garnered considerable attention from medicinal chemists due to the unique combination of structural features offered by the 3,5-dimethylisoxazole moiety. This ring system serves as a bioisostere for an acetylated lysine residue, enabling it to function as an effective "reader" mimic for bromodomains, a class of epigenetic regulatory proteins.[1] The appended benzoic acid provides a versatile handle for synthetic elaboration, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The inherent stability and synthetic tractability of this scaffold have made it a cornerstone in the development of novel inhibitors for challenging therapeutic targets.[2][3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-(3,5-dimethylisoxazol-4-yl)benzoic acid is paramount for its effective utilization in drug design and development. Key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 212515-76-9 | [4] |

| Molecular Formula | C₁₂H₁₁NO₃ | [5] |

| Molecular Weight | 217.22 g/mol | [4] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥98% | [4] |

| InChI Key | GDLMOSFOLPYNIR-UHFFFAOYSA-N | [4] |

| SMILES | CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)O | [5] |

The compound is a white to off-white solid at room temperature and should be stored accordingly.[4] Safety data indicates that it is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[4] Appropriate personal protective equipment should be used when handling this reagent.

Synthesis and Chemical Reactivity

The synthesis of 4-(3,5-dimethylisoxazol-4-yl)benzoic acid and its derivatives typically involves well-established organic chemistry transformations. The core isoxazole ring is often constructed via a [3+2] cycloaddition reaction. A general synthetic workflow is outlined below.

General Synthesis Workflow

The construction of the 4-aryl-3,5-dimethylisoxazole core often utilizes a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a versatile and efficient means to link the isoxazole and benzoic acid moieties.

Caption: General workflow for the synthesis of 4-(3,5-dimethylisoxazol-4-yl)benzoic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling and Hydrolysis

This protocol is a representative example for the synthesis of the title compound, adapted from methodologies described in the literature for analogous structures.[6]

Step 1: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 4-bromo-3,5-dimethylisoxazole (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), sodium carbonate (2.0 eq), and a palladium catalyst/ligand system such as Pd(OAc)₂ (0.05 eq) and RuPhos (0.1 eq).[6]

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add a suitable solvent, such as ethanol.[6]

-

Heat the reaction mixture to 85°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate.

Step 2: Ester Hydrolysis

-

Dissolve the methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 16-24 hours.[6]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 4-(3,5-dimethylisoxazol-4-yl)benzoic acid as a solid.

Applications in Drug Discovery: A Focus on Bromodomain Inhibition

The primary application of 4-(3,5-dimethylisoxazol-4-yl)benzoic acid in medicinal chemistry is as a key building block for the development of inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[7][8] BET proteins are epigenetic "readers" that play a crucial role in transcriptional regulation. Their dysregulation is implicated in various diseases, most notably cancer.

Mechanism of Action: Mimicking Acetylated Lysine

The 3,5-dimethylisoxazole moiety of the scaffold acts as a mimic of the acetylated lysine (KAc) side chain, which is the natural ligand for bromodomains.[1] This allows derivatives of 4-(3,5-dimethylisoxazol-4-yl)benzoic acid to bind to the KAc binding pocket of BRD4, thereby displacing it from chromatin and disrupting its function in transcriptional activation of key oncogenes like c-MYC.[9]

Caption: Mechanism of BRD4 inhibition by 4-(3,5-dimethylisoxazol-4-yl)benzoic acid derivatives.

Structure-Activity Relationship (SAR) and Lead Optimization

The benzoic acid portion of the molecule serves as a crucial anchor point for synthetic modifications aimed at enhancing potency, selectivity, and drug-like properties. Research has shown that derivatization at this position can lead to potent BRD4 inhibitors with anti-proliferative activity in cancer cell lines.[7] For example, the synthesis of a series of 3,5-dimethylisoxazole derivatives led to the discovery of compounds with robust potency for BRD4 inhibition.[9] One such derivative, compound 11h from a published study, demonstrated IC₅₀ values of 27.0 nM and 180 nM for BRD4(1) and BRD4(2) respectively, and potently inhibited cell proliferation in acute myeloid leukemia (AML) cell lines.[9]

| Compound | Target | IC₅₀ (nM) | Cell Line (AML) | GI₅₀ (µM) | Reference |

| DDT26 | BRD4 | 237 | TNBC & MCF-7 | - | [7] |

| Compound 11h | BRD4(1) | 27.0 | HL-60 | 0.120 | [9] |

| Compound 11h | BRD4(2) | 180 | MV4-11 | 0.09 | [9] |

Future Perspectives and Broader Applications

While the primary focus has been on BET inhibitors for cancer, the versatility of the 4-(3,5-dimethylisoxazol-4-yl)benzoic acid scaffold suggests potential for broader applications. The isoxazole ring is a common motif in bioactive molecules with a wide range of therapeutic effects, including anti-inflammatory and antimicrobial properties.[10][11] Furthermore, benzoic acid and its derivatives are well-established pharmacophores in their own right, found in numerous approved drugs.[2] The combination of these two privileged structures in a single, synthetically accessible molecule makes 4-(3,5-dimethylisoxazol-4-yl)benzoic acid a highly valuable starting point for future drug discovery campaigns targeting a variety of diseases. The compound has also been cited in patents related to pesticides, indicating its utility extends beyond pharmaceuticals.[12]

Conclusion

4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is a key building block in modern medicinal chemistry, offering a unique combination of a proven bioisostere for acetylated lysine and a versatile synthetic handle. Its central role in the development of potent and selective BET bromodomain inhibitors highlights its significance in the field of epigenetics and oncology. The straightforward synthesis and well-defined structure-activity relationships provide a solid foundation for further optimization and exploration of this privileged scaffold for a new generation of targeted therapies.

References

-

Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. National Institutes of Health. [Link]

- Isoxazoline-substituted benzamide compound and pesticide.

-

United States Patent. Googleapis. [Link]

-

4-(3,5-dimethylisoxazol-4-yl)benzoic acid. PubChem. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

-